

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

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Compound of Interest

Compound Name: *Guignardone J*

Cat. No.: *B12408263*

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High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule. The HRESIMS data for **Guignardone J** provides its exact mass and molecular formula.

Ion	Calculated m/z	Found m/z	Molecular Formula
[M + Na] ⁺	331.1516	331.1516	C ₁₇ H ₂₄ O ₅ Na

Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for **Guignardone J**, recorded in deuterated chloroform (CDCl₃) at 500 MHz for ¹H and 125 MHz for ¹³C, are presented below. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR Data (500 MHz, CDCl₃)

Position	δ (ppm)	Multiplicity	J (Hz)
2	2.50	m	
2	1.88	m	
3	2.22	m	
4	2.90	d	11.5
6	2.38	m	
6	2.03	m	
9	4.31	d	
10	1.58	m	
11	1.82	m	
11	1.43	m	
12	1.95	m	
12	1.65	m	
15	4.93	s	
15	4.84	s	
16	1.70	s	
17	1.05	s	

¹³C NMR Data (125 MHz, CDCl₃)

Position	δ (ppm)	Type
1	212.2	C
2	49.9	CH ₂
3	34.7	CH
4	60.8	CH
5	198.9	C
6	38.8	CH ₂
7	137.9	C
8	165.4	C
9	78.9	CH
10	29.7	CH
11	22.5	CH ₂
12	40.8	CH ₂
13	50.3	C
14	148.5	C
15	112.9	CH ₂
16	21.8	CH ₃
17	24.5	CH ₃

Experimental Protocols

The following sections describe the methodologies employed for the isolation and spectroscopic analysis of **Guignardone J**.

Fungal Material and Fermentation

The endophytic fungus *Guignardia* sp. was isolated from a host plant. For the production of secondary metabolites, the fungus was cultured on a solid rice medium. The fermentation was

carried out in 1 L Erlenmeyer flasks, each containing 100 g of rice and 120 mL of distilled water. The flasks were autoclaved and then inoculated with the fungal mycelia. The cultures were incubated at 28 °C for 30 days under static conditions.

Extraction and Isolation

Following incubation, the fermented rice substrate was extracted exhaustively with ethyl acetate (EtOAc). The resulting EtOAc extract was concentrated under reduced pressure to yield a crude residue. This crude extract was then subjected to a series of chromatographic techniques for the purification of **Guignardone J**. The separation process involved column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis

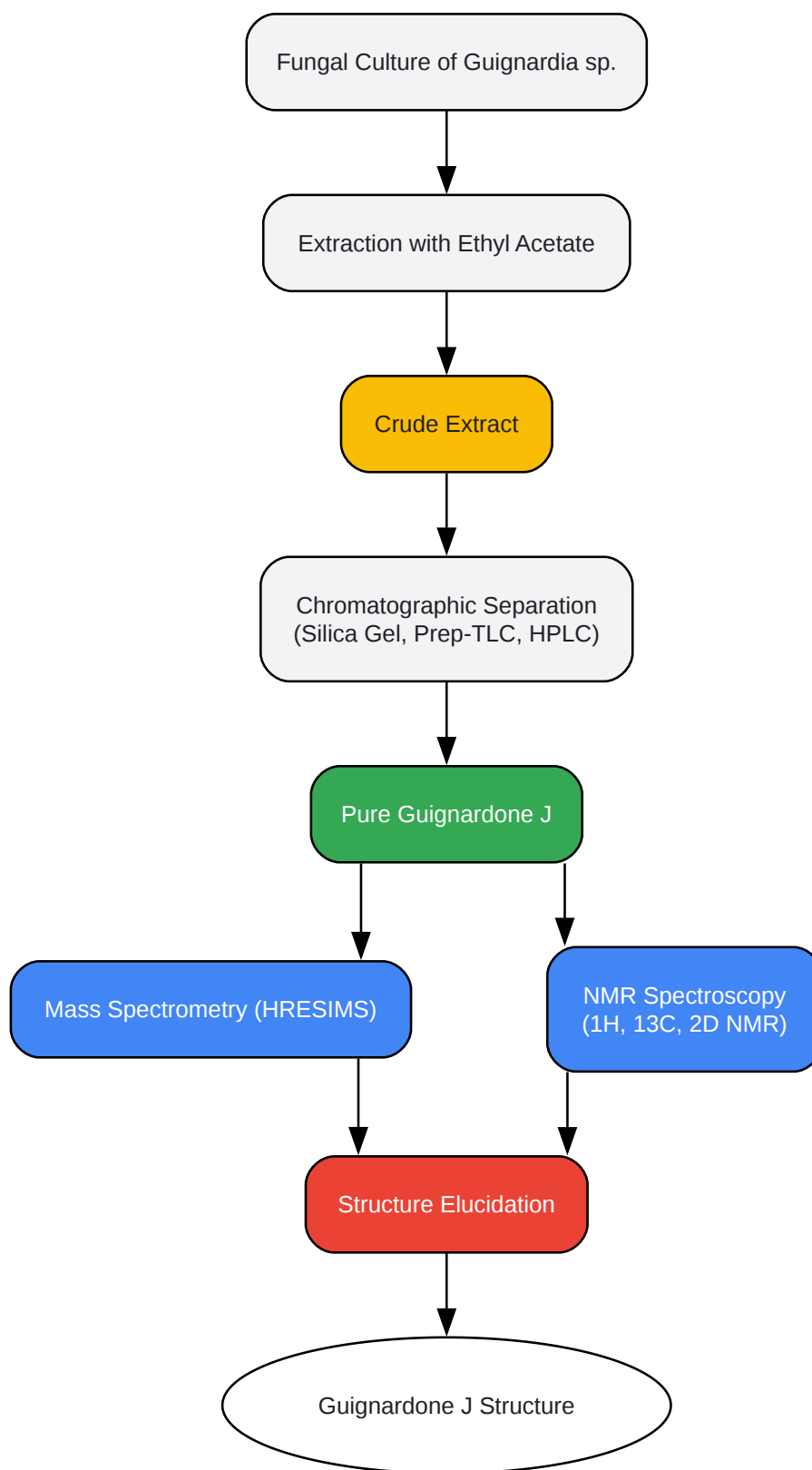
General Procedures: Optical rotations were measured on a digital polarimeter. Ultraviolet (UV) spectra were recorded on a UV-visible spectrophotometer. Infrared (IR) spectra were obtained using a Fourier transform infrared (FTIR) spectrometer with KBr pellets.

NMR Spectroscopy: ^1H NMR, ^{13}C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were recorded on a 500 MHz NMR spectrometer. Chemical shifts were referenced to the residual solvent peaks of CDCl_3 (δH 7.26 and δC 77.16).

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a time-of-flight (TOF) mass spectrometer to determine the accurate mass and molecular formula of **Guignardone J**.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and structural elucidation of **Guignardone J**.



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